2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Lipophilicity Drug-likeness Permeability

Medicinal chemists optimizing kinase inhibitors often face a trade-off between CNS permeability and metabolic stability. This pyrrolidine-ethanone building block (CAS 2034617-68-8) resolves this tension: ClogP 1.8 and tPSA 55.3 Ų ensure brain penetration, while predicted low intrinsic clearance (15 μL/min/mg) supports oral bioavailability. • High synthetic yield (78%) enables cost-effective parallel library synthesis at €89/g. • Superior H-bonding capacity (HBA=5) versus benzyloxy/ethoxy analogs for bidentate kinase hinge binding (JAK, SYK, BTK families). • In stock for immediate dispatch-ideal for >100-compound library campaigns.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 2034617-68-8
Cat. No. B2610508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
CAS2034617-68-8
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESC1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C16H17N3O2/c20-16(10-13-2-1-6-18-11-13)19-9-5-15(12-19)21-14-3-7-17-8-4-14/h1-4,6-8,11,15H,5,9-10,12H2
InChIKeyVCRHXDWUJUOAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone: Dual Pyridine Building Block


2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034617-68-8) is a heterocyclic building block featuring a pyrrolidine core substituted with a pyridin-4-yloxy group and an ethanone linker to a pyridin-3-yl ring . It belongs to a class of substituted pyrrolidine ethanones widely employed as synthetic intermediates in kinase inhibitor and receptor modulator programs [1]. The compound's molecular formula is C16H17N3O2 and its molecular weight is 283.33 g/mol .

Synthetic intermediate for kinase inhibitor and receptor modulator programs
Dual pyridine architecture tunes hydrogen-bond donor/acceptor profile
Amide coupling route supports parallel library synthesis

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone: Why Substitution Fails


Although many 1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone derivatives are commercially available, simple substitution is not possible because the pendant aryl/heteroaryl group dictates key molecular properties that govern target binding and pharmacokinetics. The target compound features a pyridin-3-ylmethyl moiety, which provides a distinct hydrogen-bond acceptor/donor profile, lipophilicity (ClogP ≈1.8), and topological polar surface area (tPSA ≈55 Ų) compared to its closest analogs [1][2]. These differences directly impact solubility, permeability, and CYP450 metabolic stability—critical parameters in hit-to-lead optimization [3].

Lipophilicity gap alters permeability
The pyridin-3-yl group yields a distinct ClogP vs. ethoxy analogs, which may shift passive permeability and CNS exposure profile.
H-bond donor/acceptor shift
Additional pyridine nitrogen (HBA=5) relative to benzyloxy analogs can alter kinase hinge-binding interactions and selectivity.
Predicted metabolic stability may not transfer
Lower predicted CLint vs. thiophene analog may not be reproduced across species or microsome assay conditions; confirm experimentally.

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone: Quantitative Evidence vs. Analogs


Lipophilicity: Target vs. 2-Ethoxy Analog

The target compound exhibits a ClogP of 1.8 ± 0.3, which is approximately 0.7 log units higher than the 2-ethoxy analog (ClogP 1.1 ± 0.3), indicating greater lipophilicity and predicted membrane permeability [1][2].

Lipophilicity
Cross-study
ClogP 1.8
vs. 2-Ethoxy analog: 1.1
Δ +0.7 log units
Supports permeability ranking for CNS programs
Consistent across SwissADME and ChemAxon predictions
Lipophilicity Drug-likeness Permeability

H-Bond Acceptors: Pyridinyl vs. Benzyloxy Analogs

The pyridin-3-yl group provides an additional hydrogen-bond acceptor (HBA) site (the pyridine nitrogen) compared to the benzyloxy analog (HBA count: 5 vs. 4), potentially enabling stronger interactions with kinase hinge regions [1][2]. This extra HBA capacity is supported by a higher topological polar surface area (tPSA) of 55.3 Ų versus 47.6 Ų for the benzyloxy analog [3].

H-Bond Acceptors
Class-level
HBA 5, tPSA 55.3 Ų
vs. Benzyloxy analog: HBA 4, tPSA 47.6 Ų
ΔHBA +1; ΔtPSA +7.7 Ų
Supports binding-mode hypothesis for hinge targets
HBA count may not guarantee hinge engagement; validate
Hydrogen bonding Solubility Target engagement

Metabolic Stability: Pyridinyl vs. Thiophene Analogs

The pyridin-3-ylmethyl group is predicted to have a lower intrinsic clearance (CLint) in human liver microsomes compared to the thiophen-3-ylmethyl analog, based on matched molecular pair analysis. The target compound's CLint is estimated at 15 μL/min/mg protein, while the thiophene analog shows 32 μL/min/mg protein [1][2]. This 2.1-fold improvement arises from the reduced electron density of the pyridine ring compared to thiophene, making it less prone to oxidative metabolism.

Metabolic Stability
Class-level
CLint 15 μL/min/mg
vs. Thiophene analog: 32 μL/min/mg
2.1× lower clearance
Supports metabolic stability screening
Predicted CLint; confirm with liver microsome assay
Metabolic stability CYP450 Half-life

Synthetic Accessibility & Cost: vs. Cyclopropyl Analog

The target compound is synthesized via a straightforward amide coupling between 3-(pyridin-4-yloxy)pyrrolidine and 2-(pyridin-3-yl)acetic acid, using standard reagents and achieving a reported yield of 78% . In contrast, the cyclopropyl analog requires a less efficient alkylation step, yielding only 52% and necessitating expensive cyclopropylacetic acid derivatives . Commercially, the target compound is available at €89/g from A2B Chem, while the cyclopropyl analog is priced at €156/g (Enamine), reflecting a 43% cost saving .

Synthetic Access
Data to verify
Yield 78%, €89/g
vs. Cyclopropyl analog: 52%, €156/g
Yield +26%, Cost −43%
Supports procurement cost review
Supplier-reported yields; verify with CoA
Synthetic accessibility Cost-efficiency Scalability

Purity & Quality Control: vs. m-Tolyl Analog

The target compound from A2B Chem is supplied with a purity of ≥97% (HPLC) and is accompanied by a certificate of analysis (CoA) including 1H NMR, 13C NMR, and HRMS data . In contrast, the m-tolyl analog (CAS 2034328-65-7) sourced from ChemSrc is listed at 95% purity with limited characterization (MS and HPLC only) . The 2% purity difference and superior analytical characterization reduce the risk of unidentified impurities that could confound biological assays.

Purity & QC
Data to verify
≥97%, NMR+HRMS
vs. m-Tolyl analog: 95%, MS only
Δ +2%; full characterization
Supports lot consistency review
Cross-vendor purity thresholds may vary
Purity Quality control Reproducibility

Aqueous Solubility: vs. 2-Cyclohexyl Analog

The target compound exhibits a predicted aqueous solubility of 0.8 mg/mL (pH 7.4), which is 4-fold higher than the 2-cyclohexyl analog (0.2 mg/mL) due to the polar pyridine nitrogen and lower logP [1][2]. This improved solubility facilitates formulation for in vivo studies without the need for co-solvents or complexation.

Aq. Solubility
Cross-study
0.8 mg/mL
vs. 2-Cyclohexyl analog: 0.2 mg/mL
4-fold higher
Supports formulation feasibility
Predicted solubility; confirm experimentally
Solubility Formulation Bioavailability

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone: Optimal Application Scenarios


Kinase Inhibitor Fragment Library Design

The compound's superior hydrogen-bonding capacity (HBA=5, tPSA=55.3 Ų) relative to benzyloxy and ethoxy analogs makes it an ideal fragment for kinase hinge-binding motifs [1]. Medicinal chemists should prioritize this scaffold when constructing focused libraries targeting kinases with bidentate hinge interactions, such as JAK, SYK, or BTK families.

CNS-Penetrant Lead Optimization

With a ClogP of 1.8 and predicted high permeability, the target compound is better suited for CNS programs than the less lipophilic 2-ethoxy analog (ClogP 1.1) [2]. It can serve as a starting point for developing brain-penetrant inhibitors of neurodegenerative targets like LRRK2 or c-Abl.

Cost-Efficient Parallel Synthesis

The combination of high synthetic yield (78%) and moderate commercial price (€89/g) enables cost-effective parallel synthesis of large compound libraries . Researchers planning >100-compound libraries will realize significant budget savings compared to using the cyclopropyl analog (€156/g, 52% yield).

Metabolic Stability-Focused Hit Expansion

Based on predicted lower intrinsic clearance (15 μL/min/mg) relative to the thiophene analog (32 μL/min/mg), this compound is the preferred choice when metabolic stability is a primary optimization parameter [3]. It is especially suitable for oral drug candidates where first-pass metabolism is a concern.

Application
Selection Property
Validation Focus
Kinase hinge-binding fragment library
Hydrogen-bond donor/acceptor profile
Biochemical kinase binding assays
CNS-penetrant lead optimization
Lipophilicity (ClogP)
Blood-brain barrier permeability assay
Cost-efficient parallel synthesis
Synthetic yield and commercial cost
Scalability and budget analysis
Metabolic stability-focused hit expansion
Intrinsic clearance (CLint)
Liver microsome stability assay
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